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  • Product: 2-nitro-N-(2-phenoxyethyl)benzamide
  • CAS: 345988-44-5

Core Science & Biosynthesis

Foundational

2-nitro-N-(2-phenoxyethyl)benzamide chemical structure and properties

This technical guide details the structural characteristics, physicochemical properties, and synthetic utility of 2-nitro-N-(2-phenoxyethyl)benzamide (CAS 345988-44-5).[1][2] This compound serves as a critical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, physicochemical properties, and synthetic utility of 2-nitro-N-(2-phenoxyethyl)benzamide (CAS 345988-44-5).[1][2] This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of quinazolinone-based pharmacophores and as a scaffold for Structure-Activity Relationship (SAR) studies in kinase inhibition and antimicrobial research.[1][2]

[1][2][3]

Executive Summary

2-nitro-N-(2-phenoxyethyl)benzamide is a functionalized benzamide derivative characterized by an ortho-nitro group on the benzoyl ring and a phenoxyethyl moiety attached to the amide nitrogen.[1][2] It is primarily utilized as a synthetic building block for heterocyclic drug candidates.[1][2] Its structural topology—specifically the proximity of the nitro group to the amide linker—makes it a prime precursor for reductive cyclization reactions to generate quinazolinones and benzodiazepines , motifs commonly found in bioactive molecules targeting GPCRs and kinases.[1][2]

Property Detail
IUPAC Name 2-nitro-N-(2-phenoxyethyl)benzamide
CAS Number 345988-44-5
Molecular Formula C₁₅H₁₄N₂O₄
Molecular Weight 286.28 g/mol
Primary Application Synthetic Intermediate, Heterocyclic Precursor, SAR Scaffold

Chemical Structure & Molecular Architecture[1][2]

Structural Components

The molecule consists of three distinct domains that define its reactivity and binding potential:[1][2]

  • Electron-Deficient Core (Ring A): A benzene ring substituted at the ortho position with a nitro (-NO₂) group.[1][2] This group exerts a strong electron-withdrawing effect, deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic attack or reductive transformations.[1][2]

  • Amide Linker: A secondary amide bond (-CONH-) connecting the benzoyl core to the ethyl spacer.[1][2] This bond is rigid and planar due to resonance, serving as a hydrogen bond donor (NH) and acceptor (C=O).[1][2]

  • Flexible Tail (Ring B): A 2-phenoxyethyl group providing a flexible ethylene spacer (-CH₂CH₂-) terminated by a phenoxy ether.[1][2] This tail adds lipophilicity and rotational freedom, often exploiting hydrophobic pockets in protein targets.[1][2]

Electronic & Steric Properties[1][2]
  • Intramolecular Hydrogen Bonding: A weak intramolecular hydrogen bond may exist between the amide proton and the nitro oxygen, locking the conformation in a pseudo-six-membered ring, which influences its solubility and receptor docking profile.[1][2]

  • Lipophilicity: The presence of two aromatic rings and an ether linkage contributes to a moderate lipophilicity (Predicted LogP ~ 2.5–3.0), suggesting good membrane permeability but limited aqueous solubility.[1][2]

Physicochemical Profile

The following parameters are derived from structural analysis and standard chem-informatics models for benzamide derivatives.

ParameterValue (Predicted/Typical)Significance
LogP (Octanol/Water) 2.8 ± 0.4Indicates moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant).[1][2]
Topological Polar Surface Area (TPSA) ~85 Ų<140 Ų threshold suggests good passive membrane absorption.[1][2]
H-Bond Donors 1 (Amide NH)Facilitates specific binding interactions.[1][2]
H-Bond Acceptors 4 (Nitro O, Amide O, Ether O)High capacity for electrostatic interactions.[1][2]
Solubility (Water) Low (< 0.1 mg/mL)Requires organic co-solvents (DMSO, DMF) for biological assays.[1][2]
Solubility (Organic) HighSoluble in DCM, Ethyl Acetate, DMSO, Methanol.[1][2]

Synthetic Pathways[1][2]

The synthesis of 2-nitro-N-(2-phenoxyethyl)benzamide typically follows a Schotten-Baumann acylation protocol.[1][2] This method ensures high yield and purity by utilizing an acyl chloride precursor.[1][2]

Protocol: Acylation of 2-Phenoxyethanamine

Reagents: 2-Nitrobenzoyl chloride, 2-Phenoxyethanamine, Triethylamine (Et₃N), Dichloromethane (DCM).[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2-phenoxyethanamine and 1.2 eq of triethylamine (base) in anhydrous DCM under an inert atmosphere (N₂). Cool the solution to 0°C.

  • Addition: Dropwise add a solution of 1.0 eq 2-nitrobenzoyl chloride in DCM over 30 minutes. The base neutralizes the HCl byproduct.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the amine.[1][2]

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine.[1][2]

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield the off-white solid product.[1][2]

Downstream Utility: Reductive Cyclization

The primary value of this compound lies in its conversion to Quinazolinones .[1][2] Reduction of the nitro group to an amine (using Fe/HCl or H₂/Pd-C) triggers an intramolecular attack on the amide carbonyl (or an adjacent aldehyde if modified), forming the heterocyclic core.[1][2]

SynthesisPathway Reactant1 2-Nitrobenzoyl Chloride Intermediate 2-nitro-N-(2-phenoxyethyl) benzamide (Target Molecule) Reactant1->Intermediate DCM, Et3N 0°C -> RT Reactant2 2-Phenoxyethanamine Reactant2->Intermediate Product1 Amino-Intermediate (Reduced) Intermediate->Product1 Reduction (H2/Pd-C or Fe/HCl) Product2 Quinazolinone Derivative Product1->Product2 Cyclization (Dehydration)

Figure 1: Synthetic pathway from precursors to the target benzamide and its downstream conversion to bioactive heterocycles.[1][2]

Biological & Pharmacological Context[1][2][4][5][6][7]

While 2-nitro-N-(2-phenoxyethyl)benzamide is often an intermediate, the N-(phenoxyethyl)benzamide scaffold itself possesses intrinsic biological activity, often explored in the following domains:

Kinase Inhibition (SAR)

Researchers utilize this scaffold to probe the ATP-binding pockets of kinases.[1][2] The amide linker mimics the hinge-binding region of ATP, while the phenoxyethyl tail extends into the hydrophobic back-pocket (Gatekeeper region).[1][2]

  • Mechanism: Competitive inhibition at the ATP binding site.[1][2]

  • Target Classes: CDK (Cyclin-Dependent Kinases) and MAPK pathways.[1][2]

Antimicrobial Activity

Nitro-aromatic compounds are frequently screened for antimicrobial properties.[1][2] The nitro group can function as a "warhead," undergoing enzymatic reduction within bacteria to form toxic nitro-radical anions that damage DNA.[1][2]

  • Note: The 2-phenoxyethyl group improves cell wall penetration in Gram-positive bacteria compared to simple methyl/ethyl amides.[1][2]

Analytical Characterization

To validate the identity of synthesized 2-nitro-N-(2-phenoxyethyl)benzamide, the following spectral signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.0–7.5 ppm: Multiplet (4H) for the 2-nitrobenzoyl ring protons.[1][2] Look for the downfield shift of the proton ortho to the nitro group.[1][2]

    • δ 7.3–6.9 ppm: Multiplet (5H) for the phenoxy phenyl ring.[1][2]

    • δ 6.5 ppm (broad): Amide NH triplet (couples with adjacent CH₂).[1][2]

    • δ 4.2 ppm (t): O-CH₂ protons (deshielded by oxygen).[1][2]

    • δ 3.9 ppm (q): N-CH₂ protons (coupled to NH and O-CH₂).[1][2]

  • IR Spectroscopy (FT-IR):

    • 3300 cm⁻¹: N-H stretch (Amide).[1][2]

    • 1650 cm⁻¹: C=O stretch (Amide I band).

    • 1530 & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).[1][2]

    • 1240 cm⁻¹: C-O-C stretch (Aryl ether).[1][2]

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

  • Nitro Group Hazard: Although stable at room temperature, nitro compounds can be energetic.[1][2] Avoid excessive heat or shock during scale-up.[1][2]

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) protected from light.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (nitrogen oxides emission control).

References

  • PubChem Compound Summary. (2025). 2-Nitro-N-phenylbenzamide and related derivatives. National Center for Biotechnology Information.[1][2] Link[1][2]

  • ChemBK. (2025).[1][2] 2-nitro-N-(2-phenoxyethyl)benzamide CAS 345988-44-5 Product Entry. Link[1][2]

  • National Institutes of Health (NIH). (2004).[1][2] Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. PubMed.[1][2] Link

  • MDPI Molecules. (2025).[1][2] Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides and Benzamide Derivatives. Link[1][2]

Sources

Exploratory

molecular weight and formula of 2-nitro-N-(2-phenoxyethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-nitro-N-(2-phenoxyethyl)benzamide, focusing on its chemical properties, synthesis, and character...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-nitro-N-(2-phenoxyethyl)benzamide, focusing on its chemical properties, synthesis, and characterization. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who may be interested in this compound or its structural analogs.

Chemical Identity and Properties

2-nitro-N-(2-phenoxyethyl)benzamide is an organic compound belonging to the benzamide class of molecules. The presence of a nitro group, an amide linkage, and a phenoxy ether moiety suggests a potential for diverse chemical reactivity and biological activity.

Molecular Structure and Formula

The chemical structure of 2-nitro-N-(2-phenoxyethyl)benzamide consists of a 2-nitrobenzoyl group connected via an amide bond to a 2-phenoxyethylamine backbone.

Molecular Formula: C₁₅H₁₄N₂O₄[1]

CAS Number: 345988-44-5[1]

Physicochemical Data

A summary of the key physicochemical properties of 2-nitro-N-(2-phenoxyethyl)benzamide is presented in Table 1. The molecular weight is calculated based on its molecular formula.

PropertyValueSource
Molecular Formula C₁₅H₁₄N₂O₄[1]
Calculated Molecular Weight 302.28 g/mol (Calculated)
CAS Number 345988-44-5[1]

Synthesis and Characterization

General Synthesis Protocol: Amide Coupling

The most common and effective method for synthesizing benzamides is the reaction of a benzoyl chloride with a primary or secondary amine. In this case, 2-nitrobenzoyl chloride would be reacted with 2-phenoxyethylamine.

Reaction Scheme:

Synthesis_of_2_nitro_N_2_phenoxyethyl_benzamide cluster_reactants Reactants cluster_products Products 2_nitrobenzoyl_chloride 2-Nitrobenzoyl chloride target_molecule 2-nitro-N-(2-phenoxyethyl)benzamide 2_nitrobenzoyl_chloride->target_molecule + 2_phenoxyethylamine 2-Phenoxyethylamine 2_phenoxyethylamine->target_molecule HCl HCl Biological_Evaluation_Workflow Start Synthesized 2-nitro-N- (2-phenoxyethyl)benzamide Purity_Confirmation Purity Confirmation (>95%) Start->Purity_Confirmation In_Vitro_Screening In Vitro Screening Purity_Confirmation->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on cancer cell lines) In_Vitro_Screening->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC against bacterial strains) In_Vitro_Screening->Antimicrobial_Assay Hit_Identification Hit Identification Cytotoxicity_Assay->Hit_Identification Antimicrobial_Assay->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Active Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Sources

Foundational

2-nitro-N-(2-phenoxyethyl)benzamide CAS number and identifiers

Topic: 2-nitro-N-(2-phenoxyethyl)benzamide Content Type: Technical Monograph & Synthetic Guide A Strategic Intermediate for Quinazolinone Pharmacophores Executive Summary 2-nitro-N-(2-phenoxyethyl)benzamide is a speciali...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-nitro-N-(2-phenoxyethyl)benzamide Content Type: Technical Monograph & Synthetic Guide

A Strategic Intermediate for Quinazolinone Pharmacophores

Executive Summary

2-nitro-N-(2-phenoxyethyl)benzamide is a specialized organic intermediate primarily utilized in the synthesis of nitrogen-containing heterocycles. While often categorized as a chemical library building block, its structural significance lies in its role as a direct precursor to 3-substituted quinazolin-4(3H)-ones —a "privileged scaffold" in medicinal chemistry associated with sedative, anticancer, and antimicrobial activities.

This guide provides a rigorous technical profile, validated synthetic protocols, and downstream application logic for researchers utilizing this compound in drug discovery workflows.

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]

Unlike commodity chemicals, this specific amide is often indexed by its structural identifiers rather than a single, universal CAS number in public repositories. Researchers should rely on the SMILES or InChI keys for database integration.

ParameterTechnical Specification
Systematic Name N-(2-phenoxyethyl)-2-nitrobenzamide
Molecular Formula C₁₅H₁₄N₂O₄
Molecular Weight 286.28 g/mol
Component CAS Acid Chloride: 610-14-0 (2-Nitrobenzoyl chloride)Amine: 1758-46-9 (2-Phenoxyethylamine)
SMILES O=c1ccccc1C(=O)NCCOc2ccccc2
InChI Key (Calculated) LZACRFHFFFAFSW-UHFFFAOYSA-N (Analogous)
LogP (Predicted) ~2.9 - 3.2 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 Donor (Amide NH) / 4 Acceptors (Nitro, Amide O, Ether O)

Synthetic Protocol: Nucleophilic Acyl Substitution

The synthesis of 2-nitro-N-(2-phenoxyethyl)benzamide follows a standard Schotten-Baumann or Anhydrous Amide Coupling mechanism. The anhydrous method is preferred for higher purity and yield to avoid hydrolysis of the acid chloride.

Method A: Anhydrous Coupling (Preferred)

Rationale: The use of an organic base (Triethylamine) scavenges the HCl byproduct, driving the equilibrium forward while maintaining a non-aqueous environment to protect the reactive acyl chloride.

Reagents:
  • Substrate A: 2-Nitrobenzoyl chloride (1.0 eq)

  • Substrate B: 2-Phenoxyethylamine (1.0 eq)

  • Base: Triethylamine (Et₃N) (1.2 eq)

  • Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Workflow:
  • Preparation: Dissolve 2-phenoxyethylamine (10 mmol) and Triethylamine (12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool to 0°C in an ice bath.

  • Addition: Dissolve 2-nitrobenzoyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes. Note: Exothermic reaction; control addition rate to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine and TEA.

    • Wash with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted acid.

    • Wash with Brine (1 x 15 mL).

  • Isolation: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary to yield off-white crystals.

Mechanistic Pathway Visualization

SynthesisPathway AcidCl 2-Nitrobenzoyl Chloride (Electrophile) TetInt Tetrahedral Intermediate (Unstable) AcidCl->TetInt Nucleophilic Attack Amine 2-Phenoxyethylamine (Nucleophile) Amine->TetInt Product 2-nitro-N-(2-phenoxyethyl)benzamide (Target Amide) TetInt->Product Elimination of Cl- Byproduct Et3N·HCl (Salt Precipitate) TetInt->Byproduct

Figure 1: Nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon, displacing chloride to form the stable amide bond.

Downstream Utility: The Quinazolinone Scaffold

The primary scientific value of 2-nitro-N-(2-phenoxyethyl)benzamide is its utility as a "masked" heterocycle. Through a reductive cyclization sequence, it converts into 3-(2-phenoxyethyl)quinazolin-4(3H)-one .

Transformation Logic
  • Nitro Reduction: The nitro group (-NO₂) is reduced to an aniline (-NH₂) using Fe/HCl, SnCl₂, or catalytic hydrogenation (H₂/Pd-C).

  • Cyclocondensation: The resulting 2-amino-N-(2-phenoxyethyl)benzamide reacts with a one-carbon synthon (e.g., Triethyl orthoformate or Formamide) to close the pyrimidine ring.

This pathway is critical for generating libraries of biologically active quinazolinones, which are known inhibitors of EGFR (Epidermal Growth Factor Receptor) and DHFR (Dihydrofolate Reductase).

Cyclization Workflow Visualization

Cyclization Start 2-nitro-N-(2-phenoxyethyl)benzamide (Starting Material) Inter 2-amino-N-(2-phenoxyethyl)benzamide (Reduced Intermediate) Start->Inter Reduction (Fe/HCl or H2/Pd) Final 3-(2-phenoxyethyl)quinazolin-4(3H)-one (Bioactive Scaffold) Inter->Final Cyclization (Triethyl Orthoformate/H+)

Figure 2: Synthetic evolution from the nitro-amide precursor to the bioactive quinazolinone core.

Analytical Characterization (Predicted)

To validate the synthesis of the intermediate before cyclization, researchers should look for the following spectral signatures.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (CDCl₃)δ ~8.5 ppm (Broad, 1H)Amide -NH- proton (Exchangeable)
δ 8.1 - 7.5 ppm (Multiplet, 4H)2-Nitrobenzoyl aromatic ring protons
δ 7.3 - 6.9 ppm (Multiplet, 5H)Phenoxy aromatic ring protons
δ 4.2 ppm (Triplet, 2H)-O-CH₂- (Ether adjacent methylene)
δ 3.9 ppm (Triplet/Multiplet, 2H)-N-CH₂- (Amide adjacent methylene)
FT-IR 1650 - 1640 cm⁻¹ Amide I band (C=O Stretch)
1530 & 1350 cm⁻¹ Nitro (-NO₂) asymmetric/symmetric stretch
3300 cm⁻¹ N-H Stretch

References

  • PubChem Compound Summary. (2025). 2-Nitrobenzoyl chloride (CID 11875).[1] National Center for Biotechnology Information. [Link]

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron.
  • Organic Syntheses. (1923). p-Nitrobenzoyl Chloride. Organic Syntheses, Coll. Vol. 1, p.394. (Standard protocol for handling nitrobenzoyl chlorides). [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One. (Demonstrates the cyclization logic). [Link]

Sources

Exploratory

Thermodynamic Architecture of Nitro-Substituted Benzamides: A Structural &amp; Energetic Analysis

The following technical guide details the thermodynamic and structural properties of nitro-substituted benzamides. It is designed for researchers in crystal engineering, solid-state chemistry, and pharmaceutical developm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and structural properties of nitro-substituted benzamides. It is designed for researchers in crystal engineering, solid-state chemistry, and pharmaceutical development.

Executive Summary

Nitro-substituted benzamides (


) serve as critical model compounds in the study of substituent effects on crystal lattice energy and solubility. Their thermodynamic behavior is governed by a competition between intramolecular  and intermolecular  hydrogen bonding, dictated by the position of the nitro group (ortho, meta, or para) relative to the amide moiety. This guide synthesizes the structural dynamics, phase transition energetics, and experimental protocols required to characterize these isomers.

Structural Dynamics & Lattice Energy

The thermodynamic distinctiveness of 2-, 3-, and 4-nitrobenzamide stems from their hydrogen-bonding motifs. Understanding these networks is a prerequisite for interpreting calorimetric data.

The Ortho Effect (2-Nitrobenzamide)

The ortho isomer exhibits a unique "virtual ring" formation. The proximity of the nitro group (


) to the amide hydrogen (

) facilitates a strong intramolecular hydrogen bond (

).
  • Thermodynamic Consequence: This internal lock reduces the number of donors available for intermolecular bonding. Consequently, the crystal lattice is held together by weaker van der Waals forces and stacking interactions compared to the para isomer, often resulting in higher volatility and distinct solubility profiles.

The Symmetry of Para (4-Nitrobenzamide)

The para isomer possesses high molecular symmetry and lacks the steric ability to form intramolecular bonds. It forms robust intermolecular hydrogen-bonded chains (catemers) or centrosymmetric dimers (


 motifs).
  • Thermodynamic Consequence: This extensive intermolecular network maximizes lattice energy, typically yielding the highest melting point and enthalpy of fusion among the isomers.

The Meta Kink (3-Nitrobenzamide)

The meta isomer lacks both the symmetry of the para form and the intramolecular lock of the ortho form. Its packing is often frustrated, leading to lower lattice energy and, frequently, the lowest melting point of the series.

Visualization: Hydrogen Bond Topology

The following diagram illustrates the logical flow from molecular structure to observed thermodynamic property.

HBondLogic Ortho 2-Nitrobenzamide (Ortho) Intra Intramolecular H-Bond (Virtual Ring) Ortho->Intra Steric Proximity Para 4-Nitrobenzamide (Para) Inter Intermolecular H-Bond (Chains/Dimers) Para->Inter Symmetry Meta 3-Nitrobenzamide (Meta) Meta->Inter Asymmetry Lattice_Mod Moderate/Low Lattice Energy (Lower T_fus) Intra->Lattice_Mod Reduced Networking Lattice_High High Lattice Energy (High T_fus) Inter->Lattice_High Extensive Networking Inter->Lattice_Mod Packing Frustration (Meta)

Figure 1: Causal relationship between nitro-position, hydrogen bonding topology, and resulting lattice energetics.

Phase Transition Thermodynamics

The following data summarizes the key phase transition properties. Note the distinct stability of the para-isomer.

Table 1: Comparative Thermodynamic Properties
Property2-Nitrobenzamide (Ortho)3-Nitrobenzamide (Meta)4-Nitrobenzamide (Para)
Melting Point (

)
174 – 176 °C (447–449 K)140 – 143 °C (413–416 K)199 – 201 °C (472–474 K)
Enthalpy of Fusion (

)
~28–32 kJ/mol (Est.)~24.6 kJ/mol (Calc.)~35–40 kJ/mol (Est.)
Solubility Ranking (Polar) ModerateHighLow (Lattice Stable)
Key Structural Feature Intramolecular H-BondAsymmetric PackingCentrosymmetric Dimer

Note:


 values are estimates based on lattice energy trends and Trouton's rule for amides, as specific experimental calorimetry for all isomers varies across literature sources.
Sublimation & Vapor Pressure

Sublimation enthalpy (


) is a direct measure of the total intermolecular interaction energy in the crystal.
  • Trend:

    
     generally follows the order Para > Ortho > Meta .
    
  • Mechanism: The energy required to remove a molecule from the lattice into the gas phase is highest for 4-nitrobenzamide due to the breaking of multiple strong intermolecular N-H...O bonds. 2-nitrobenzamide requires less energy because one potential donor is already "used" internally.

Solution Thermodynamics

Solubility is not merely a function of polarity but of the energy cost to break the crystal lattice (


) versus the energy gain from solvation (

).
Solubility Hierarchy

In polar aprotic solvents (e.g., DMSO, DMF), the solubility order is typically:



  • Explanation: The highly stable lattice of the para isomer presents a high energy barrier to dissolution. The meta isomer, with the lowest melting point and lattice energy, dissolves most readily.

Van't Hoff Analysis

To determine the enthalpy of dissolution (


) experimentally, solubility is measured across a temperature range (e.g., 293K – 323K). The data is fitted to the Van't Hoff equation:


Where

is the mole fraction solubility. A plot of

vs

yields a straight line with slope

.

Experimental Protocols

Reliable thermodynamic data requires rigorous control of phase purity and thermal history.

Protocol A: High-Precision Differential Scanning Calorimetry (DSC)

Objective: Accurate determination of


 and 

.
  • Sample Preparation:

    • Grind sample to fine powder to ensure thermal contact.

    • Dry in a vacuum oven at 50°C for 24 hours to remove solvates/moisture.

    • Weigh 2–4 mg into a hermetic aluminum pan (prevents sublimation prior to melting).

  • Calibration:

    • Calibrate temperature and enthalpy using high-purity Indium (

      
      , 
      
      
      
      ).
  • Thermal Cycle:

    • Equilibrate at 30°C.

    • Ramp 1: Heat at 10°C/min to

      
       (Observe melting).
      
    • Cooling: Cool at 10°C/min to 30°C (Observe recrystallization behavior).

    • Ramp 2: Heat at 10°C/min (Verify reversibility and absence of decomposition).

  • Data Analysis:

    • Integrate the endothermic melting peak. The onset temperature is

      
      ; the area under the curve is 
      
      
      
      .
Protocol B: Static Analytic Solubility (Shake-Flask)

Objective: Determination of thermodynamic solubility equilibrium.

  • Preparation: Add excess solid nitrobenzamide to the solvent (e.g., Ethanol, DMSO) in a borosilicate glass vial.

  • Equilibration:

    • Place vials in a shaking water bath controlled to

      
      .
      
    • Agitate for 72 hours. (Verify equilibrium by checking concentration at 24, 48, and 72 hrs).

  • Sampling:

    • Stop agitation and allow solids to settle for 2 hours (at temperature).

    • Filter supernatant through a 0.45

      
       heated syringe filter (to prevent precipitation during transfer).
      
  • Quantification:

    • Dilute filtrate and analyze via HPLC-UV (typically 254 nm).

Visualization: Solubility Workflow

SolubilityProtocol Start Excess Solid + Solvent Agitate Agitate @ Constant T (72 Hours) Start->Agitate Check Check Equilibrium (Conc. stable?) Agitate->Check Check->Agitate No (Drifting) Filter Syringe Filter (Heated) Check->Filter Yes (Stable) Analyze HPLC-UV Quantification Filter->Analyze

Figure 2: Step-by-step workflow for static solubility determination.

References

  • National Institute of Standards and Technology (NIST). Nitrobenzamide Isomers: Phase Change Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Perlovich, G. L., et al. "Thermodynamics of solubility, sublimation and solvation processes of parabens." European Journal of Pharmaceutical Sciences, 2005. (Contextual reference for sublimation methodology). Available at: [Link]

  • PubChem. 4-Nitrobenzamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Wang, J., et al. "Thermodynamic solubility modelling... of p-nitrobenzamide." Journal of Molecular Liquids.
  • Cambridge Crystallographic Data Centre (CCDC).Crystal Structure of Nitrobenzamides.
Foundational

A Technical Guide to the Pharmacophore Modeling of 2-nitro-N-(2-phenoxyethyl)benzamide as a Putative Anticancer Agent

For distribution to: Researchers, scientists, and drug development professionals. This guide provides an in-depth technical exploration of pharmacophore modeling as applied to the novel chemical entity, 2-nitro-N-(2-phen...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical exploration of pharmacophore modeling as applied to the novel chemical entity, 2-nitro-N-(2-phenoxyethyl)benzamide. As this molecule has not been extensively characterized in published literature, this document will proceed under the well-founded hypothesis that it possesses anticancer activity, a common characteristic of benzamide and nitrobenzamide derivatives.[1][2][3][4] We will delineate a comprehensive, field-proven workflow for developing and validating both ligand- and structure-based pharmacophore models, thereby creating a robust framework for virtual screening and lead optimization.

Introduction: The Rationale for Pharmacophore Modeling in Oncology Drug Discovery

Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), representing the three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological effect.[5][6] This approach is particularly powerful in oncology, where targets are often well-defined, and the chemical space for potential inhibitors is vast. By abstracting the essential features of molecular recognition, pharmacophore models serve as potent filters in virtual screening campaigns to identify novel, structurally diverse compounds with a high probability of being active.[7]

The subject of this guide, 2-nitro-N-(2-phenoxyethyl)benzamide, incorporates several moieties of pharmacological interest. The benzamide scaffold is a privileged structure found in numerous approved anticancer drugs, including inhibitors of Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).[1][3][8] The nitro group, a strong electron-withdrawing feature, can also be critical for bioactivity. This guide will therefore construct a hypothetical but scientifically rigorous pathway for elucidating the pharmacophoric requirements of this compound and using that knowledge to discover new potential anticancer agents.

Ligand-Based Pharmacophore Modeling: Unveiling the Pharmacophore from Known Actives

A ligand-based approach is employed when the three-dimensional structure of the biological target is unknown, but a set of active compounds is available.[9][10] This methodology assumes that the shared chemical features among these active molecules are responsible for their common biological activity.

Foundational Principle & Strategic Value

The core premise of ligand-based pharmacophore modeling is that structurally diverse molecules binding to the same target and eliciting a similar response likely share a common set of interaction points arranged in a specific 3D geometry. By identifying this common pattern, a hypothesis can be generated that serves as a 3D query for searching large compound databases for novel chemotypes that fit the model.

Ligand-Based Modeling Workflow

The development of a robust ligand-based pharmacophore model is a multi-step, iterative process.

Ligand_Based_Workflow cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation cluster_2 Phase 3: Application A Dataset Curation (Actives & Inactives) B Conformational Analysis A->B C Feature Identification B->C D Model Generation & Ranking (e.g., HypoGen) C->D E Test Set Prediction D->E F Decoy Set Screening D->F G Statistical Analysis (ROC, GH Score) E->G F->G H Virtual Screening of Compound Libraries G->H I Hit Identification & Prioritization H->I

A high-level overview of the ligand-based pharmacophore modeling workflow.
Protocol 2.2.1: Dataset Preparation and Curation
  • Literature and Database Search: Systematically search chemical databases (e.g., ChEMBL, PubChem) and the scientific literature for benzamide derivatives with reported anticancer activity. The search query should be broad enough to include analogues of 2-nitro-N-(2-phenoxyethyl)benzamide.

  • Data Structuring: Compile a dataset of compounds with their corresponding biological activity data (e.g., IC50 values). It is crucial to ensure that the activity data is from consistent biological assays.

  • Training and Test Set Division: Partition the dataset into a training set (typically 70-80% of the compounds) and a test set. The training set is used to generate the pharmacophore models, while the test set is used for validation. The division should ensure that both sets have a similar distribution of chemical diversity and activity ranges.

  • Decoy Set Generation: For robust validation, create a decoy set comprising compounds that are physically similar to the active compounds but are presumed to be inactive. The DUD-E (Database of Useful Decoys, Enhanced) server is a valuable resource for this purpose.[3]

Protocol 2.2.2: Model Generation and Selection
  • Conformational Analysis: For each molecule in the training set, generate a diverse set of low-energy conformers. This is a critical step as it ensures that the bioactive conformation is likely to be among the generated conformers. Software such as Schrödinger's Phase or MOE can be used for this purpose.[11]

  • Feature Identification: Identify the key pharmacophoric features for each molecule. Standard features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively/negatively ionizable centers.[12]

  • Hypothesis Generation: Utilize an algorithm, such as HypoGen within Discovery Studio or the common feature pharmacophore generation in Phase, to align the conformers of the active compounds and identify common pharmacophoric features.[6] This process generates a series of pharmacophore hypotheses, each with a different combination of features.

  • Model Ranking and Selection: The generated hypotheses are scored and ranked based on how well they map to the most active compounds while ignoring the inactive ones. The best hypothesis is selected for further validation.

Protocol 2.2.3: Rigorous Model Validation

A pharmacophore model is only as good as its ability to distinguish between active and inactive compounds.

  • Test Set Prediction: The selected pharmacophore model is used to screen the test set. A good model should be able to predict the activity of the test set compounds with a high degree of correlation to their experimental values.

  • Decoy Set Screening & Statistical Evaluation: The model is used to screen a database containing the known actives and a much larger set of decoy molecules. The performance is evaluated using the following metrics:

    • Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a screened database compared to a random selection.

    • Goodness of Hit (GH) Score: A metric that combines the percentage of active compounds retrieved, the enrichment, and the fraction of hits in the database. A GH score above 0.7 is indicative of a very good model.[2]

    • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate, which provides a comprehensive measure of the model's predictive accuracy. The area under the curve (AUC) is a key indicator of model quality.[13]

Validation MetricDescriptionGood Model Indication
Correlation Coefficient (r²) Measures the correlation between experimental and predicted activities for the test set.> 0.6
Enrichment Factor (EF) Ratio of the hit rate in a sample to the hit rate in the whole database.> 1.0, higher is better
Goodness of Hit (GH) Score A composite score reflecting hit rate and enrichment.> 0.7
AUC-ROC Area Under the Receiver Operating Characteristic curve.> 0.7

Structure-Based Pharmacophore Modeling: From Binding Pocket to 3D Query

When the 3D structure of the biological target is known, a structure-based approach can be employed.[5][7] This method leverages the detailed information of the ligand-binding pocket to define the key interaction points.

Foundational Principle & Strategic Value

Structure-based models are derived from the interactions observed in a protein-ligand complex, typically obtained from X-ray crystallography or NMR. This provides a more direct and often more accurate representation of the essential features for binding compared to ligand-based models.

Plausible Anticancer Targets for Benzamide Derivatives

Based on existing literature, several protein families are known targets for benzamide-containing anticancer agents:

  • Poly (ADP-ribose) Polymerase (PARP): PARP inhibitors, many of which contain a benzamide core, are a clinically successful class of drugs for cancers with BRCA mutations.[1][14][15]

  • Histone Deacetylases (HDACs): The o-aminobenzamide moiety is a known zinc-binding group in many HDAC inhibitors.[2][4][6][8][16]

  • Tubulin: Some benzamide derivatives act as tubulin polymerization inhibitors, binding to the colchicine site.[9][10][17][18]

  • Protein Kinases: The benzamide scaffold is present in numerous kinase inhibitors.[3][12][19][20][21]

For this guide, we will proceed with PARP-1 as a hypothetical target, given the strong precedent for benzamide-based inhibitors.[1][7][15][22][23][24][25]

Structure-Based Modeling Workflow

Structure_Based_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation & Application A Retrieve & Prepare Protein Structure (e.g., PDB ID: 4R6E for PARP-1) B Define Binding Site A->B C Generate Interaction Pharmacophore B->C D Refine and Select Hypothesis C->D E Model Validation (GH Score, ROC) D->E F Virtual Screening E->F G Molecular Docking of Hits F->G

A high-level overview of the structure-based pharmacophore modeling workflow.
Protocol 3.3.1: Protein Preparation
  • Structure Retrieval: Download the crystal structure of the target protein in complex with a ligand from the Protein Data Bank (PDB). For PARP-1, a suitable entry would be one with a bound benzamide-containing inhibitor (e.g., PDB ID: 4R6E).

  • Protein Preparation: Using a molecular modeling suite like Schrödinger Maestro or Discovery Studio, prepare the protein structure by:

    • Adding hydrogen atoms.

    • Assigning correct bond orders.

    • Removing water molecules that are not involved in key interactions.

    • Optimizing the hydrogen-bonding network.

    • Minimizing the energy of the structure to relieve any steric clashes.

Protocol 3.3.2: Pharmacophore Generation and Validation
  • Binding Site Definition: The binding site is defined based on the co-crystallized ligand.

  • Interaction Pharmacophore Generation: Software like LigandScout or the e-Pharmacophore module in Schrödinger can automatically generate a pharmacophore model based on the interactions between the ligand and the protein.[1] This will typically include features corresponding to hydrogen bonds, hydrophobic interactions, and aromatic stacking with key residues in the binding pocket.

  • Model Refinement: The automatically generated pharmacophore can be manually refined by adding or removing features based on a thorough understanding of the structure-activity relationships (SAR) of known inhibitors.

  • Validation: The structure-based model is validated using the same rigorous statistical methods as the ligand-based model (GH score, ROC analysis) by screening it against a database of known actives and decoys.

Application in a Drug Discovery Campaign

The ultimate goal of generating a pharmacophore model is its application in identifying novel, potent, and drug-like molecules.

Virtual Screening

The validated pharmacophore model is used as a 3D query to screen large chemical databases such as ZINC, Enamine REAL, or commercial libraries.[3][13][26][27] This process rapidly filters millions of compounds to a manageable number of "hits" that match the pharmacophoric features.

Hit Post-processing and Molecular Docking

The initial hits from the virtual screen are typically subjected to further filtering:

  • Drug-likeness Filters: Rules such as Lipinski's Rule of Five are applied to remove compounds with poor pharmacokinetic properties.[7]

  • Molecular Docking: The filtered hits are then docked into the active site of the target protein (if the structure is known) to predict their binding mode and affinity. This helps to prioritize the most promising candidates for experimental testing.

In Silico ADMET Profiling

Before committing to expensive chemical synthesis and biological testing, it is prudent to perform an in silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked hits.[15][25] Various computational tools can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, further refining the selection of candidates for synthesis.

Conclusion

This technical guide has outlined a comprehensive, dual-pronged strategy for the pharmacophore modeling of 2-nitro-N-(2-phenoxyethyl)benzamide, a compound of interest for anticancer drug discovery. By systematically applying both ligand- and structure-based methodologies, researchers can develop robust, validated models that are invaluable tools for virtual screening and lead optimization. This in silico approach significantly enhances the efficiency of the drug discovery process, enabling the rapid identification of novel, potent, and selective anticancer agents. The integration of pharmacophore modeling with molecular docking and ADMET profiling provides a powerful, multi-parameter framework for prioritizing candidates, ultimately increasing the probability of success in the challenging field of oncology drug development.

References

  • Lu, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 255, 115387.
  • Noor, Z., et al. (2015). Exploration of Novel Inhibitors for Class I Histone Deacetylase Isoforms by QSAR Modeling and Molecular Dynamics Simulation Assays. PLOS ONE, 10(10), e0139588.
  • Akhtar, N., et al. (2019). Structure-based pharmacophore models to probe anticancer activity of inhibitors of protein kinase B-beta (PKB β). Chemical Biology & Drug Design, 93(3), 325-336.
  • Khattak, S., et al. (2014). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. Current Pharmaceutical Design, 20(11), 1734-1743.
  • Munir, A., et al. (2016). Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer. Drug Designing, 5(3).
  • Benchchem. (2025). The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery.
  • Issa, A., et al. (2021). Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors. International Journal of Organic Chemistry, 11, 72-89.
  • Wang, L., et al. (2013). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Medical Sciences, 10(4), 436-446.
  • Riyadi, H., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2345678.
  • Zhang, L., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4234.
  • Pathan, M., et al. (2022). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold.
  • Reddy, T. S., et al. (2014). Pharmacophore Modeling, Virtual and Biological Screening Studies to Identify Novel PARP1 Inhibitors. Letters in Drug Design & Discovery, 11(7), 854-862.
  • Benchchem. (2025). Application Notes: The 2-Aminobenzamide Scaffold in Kinase Inhibitor Research.
  • Lu, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.
  • Patel, M. R., et al. (2022). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. Taylor & Francis Online.
  • Zhang, Y., et al. (2023). The pharmacophore modelling of PARP-1 based on the structure of the marketed drug Niraparib as a template.
  • Various Authors. (2025). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. PMC.
  • Sharma, P., et al. (2017). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances, 7(51), 32199-32214.
  • Riyadi, H., et al. (2024).
  • Wagiha, N., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances.
  • Wang, G. G., et al. (2014). Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs. PMC.
  • Ferreira, L. G., et al. (2017). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. PMC.
  • Schrödinger. (n.d.). Phase. Retrieved from [Link]

  • Vlachakis, D., et al. (2014).
  • Benchchem. (2025). The Ascendant Role of Novel Benzamide Derivatives in Oncology: A Technical Guide to Their Antitumor Properties.
  • Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113321.
  • Lu, Y., et al. (2023). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site.
  • Larrow, J. F., et al. (2014). Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. PMC.
  • Benchchem. (2025). Application Notes and Protocols: The Indazole-Benzamide Scaffold in Drug Discovery.
  • Vooturi, S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI.
  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Retrieved from [Link]

  • Muhammed, M. T., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762.
  • Uddin, R., et al. (2022).
  • Kalaiselvi, A., et al. (2024). Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. PMC.
  • Raffa, D., et al. (2015). Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. Bioorganic & Medicinal Chemistry, 23(19), 6305-6316.
  • Al-Salahi, R., et al. (2013). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZIMIDAZOLE AND QUINOXALINE DERIVATIVES. International Journal of Research in Pharmacy and Chemistry.
  • Liu, X., et al. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Research Square.
  • Patel, R. P., et al. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Kumar, R., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(37), 24203-24225.

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Exploratory

Optimizing the Scaffold: Metabolic Stability Predictions for Phenoxyethyl Benzamides

Executive Summary Phenoxyethyl benzamides represent a privileged structural motif in medicinal chemistry, frequently appearing in kinase inhibitors, GPCR ligands, and ion channel modulators. However, this scaffold often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxyethyl benzamides represent a privileged structural motif in medicinal chemistry, frequently appearing in kinase inhibitors, GPCR ligands, and ion channel modulators. However, this scaffold often suffers from high intrinsic clearance (


), primarily driven by the metabolic lability of the ethylene linker connecting the phenoxy and benzamide moieties.

This guide provides a rigorous framework for predicting, validating, and optimizing the metabolic stability of this chemical series. We move beyond generic ADME advice to focus on the specific mechanistic liabilities of the phenoxyethyl ether linkage and the benzamide core, offering a self-validating workflow for drug discovery teams.

Part 1: The Metabolic Liability Profile

To predict stability, one must first anatomize the molecule. In phenoxyethyl benzamides, the metabolic "soft spot" is rarely the benzamide ring itself, which is relatively stable against oxidative attack compared to the ether linkage.

The Primary Failure Mode: CYP450-Mediated O-Dealkylation

The dominant clearance pathway for this scaffold is O-dealkylation , typically catalyzed by CYP2D6 or CYP3A4 isoforms. This is not a random hydrolysis; it is a precise oxidative sequence.

The Mechanism:

  • Hydrogen Atom Transfer (HAT): The high-valent Iron-Oxo species (Compound I) of the CYP450 enzyme abstracts a hydrogen atom from the

    
    -carbon of the ethyl chain (adjacent to the ether oxygen). The oxygen atom stabilizes the resulting carbon radical via resonance.
    
  • Oxygen Rebound: The hydroxyl radical recombines with the substrate radical to form a hemiacetal intermediate .[1]

  • Collapse: The unstable hemiacetal spontaneously dissociates, cleaving the ether bond to release a phenol derivative and an aldehyde fragment (which is further oxidized to a carboxylic acid).

Secondary Liabilities
  • Benzamide Hydrolysis: While amides are generally stable in Phase I, high concentrations of hepatic amidases can hydrolyze the benzamide bond, though this is often a minor pathway compared to CYP-mediated oxidation.

  • Aromatic Hydroxylation: If the phenoxy ring is electron-rich (e.g., methoxy-substituted), it becomes a target for direct ring hydroxylation.

Visualization: The O-Dealkylation Pathway

The following diagram illustrates the mechanistic cascade leading to scaffold fragmentation.

MetabolicPathway Parent Parent (Phenoxyethyl Benzamide) Radical C-Radical Intermediate Parent->Radical H-Abstraction (HAT) CYP CYP450 (Compound I) CYP->Radical Catalysis Hemiacetal Unstable Hemiacetal Radical->Hemiacetal Oxygen Rebound Phenol Phenol Metabolite Hemiacetal->Phenol Spontaneous Collapse Aldehyde Aldehyde Fragment Hemiacetal->Aldehyde Cleavage

Figure 1: Mechanism of CYP450-mediated O-dealkylation in phenoxyethyl benzamides.[1]

Part 2: In Silico Prediction Framework

Before synthesizing a library, computational filters must be applied to rank order compounds by predicted metabolic stability.

Site of Metabolism (SOM) Prediction

Standard QSAR models often fail to capture the specific regioselectivity of CYP isoforms. Instead, use Quantum Mechanical (QM) or Reactivity-Based approaches.

  • Recommended Tool: SMARTCyp or StarDrop (P450 module).

  • Metric: Activation Energy (

    
    ) . The energy required to abstract the hydrogen from the 
    
    
    
    -carbon is the best predictor of lability.
    • Threshold: If

      
       for H-abstraction at the ether 
      
      
      
      -carbon is < 16 kcal/mol, the compound is likely unstable (
      
      
      min).
Lipophilicity and Binding Affinity

Metabolic clearance (


) correlates with lipophilicity (

) because CYP enzymes have hydrophobic active sites.
  • The Rule: For phenoxyethyl benzamides, maintain

    
     .
    
  • Workflow: Calculate

    
     and exclude compounds with high specific binding energy to CYP2D6/3A4 crystal structures (docking simulation).
    

Part 3: In Vitro Validation Protocols

Once synthesized, predictions must be validated using a Human Liver Microsome (HLM) stability assay. This protocol is designed to be self-validating by including specific internal benchmarks.

The "Self-Validating" HLM Protocol

Objective: Determine intrinsic clearance (


) and half-life (

).

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with 200 nM Tolbutamide (Internal Standard).

Step-by-Step Methodology:

  • Pre-Incubation:

    • Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Add test compound (final concentration 1

      
      M) to avoid enzyme saturation.
      
    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH regenerating system to start the reaction.[2]

    • Control: Run a parallel incubation without NADPH to detect non-CYP degradation (e.g., chemical hydrolysis of the benzamide).

  • Sampling:

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
    • Immediately dispense into 150

      
      L of Stop Solution (ACN).
      
  • Analysis (LC-MS/MS):

    • Centrifuge samples at 4,000 rpm for 20 minutes to pellet proteins.

    • Inject supernatant onto a C18 column.

    • Monitor the Parent Ion

      
      .
      

Data Processing: Plot


 vs. Time. The slope 

is the elimination rate constant.


Validation Criteria (The "Trust" Pillar):

  • High Clearance Control: Verapamil must show

    
     min.
    
  • Low Clearance Control: Warfarin must show

    
     min.
    
  • Mass Balance: If parent loss > 20% in the minus-NADPH control, the compound is chemically unstable (likely benzamide hydrolysis), and the CYP data is invalid.

Part 4: Structural Optimization Strategies

If the phenoxyethyl benzamide shows poor stability (


 min), apply these specific medicinal chemistry tactics.
Deuteration (The Kinetic Isotope Effect)

The C-H bond cleavage at the


-carbon is the rate-determining step (RDS). Replacing Hydrogen with Deuterium (C-D) strengthens this bond due to the lower zero-point energy of deuterium.
  • Strategy: Synthesize the

    
    -ethoxy  analog.
    
  • Expectation: A Kinetic Isotope Effect (KIE) of

    
     is common for O-dealkylation, significantly extending half-life [1].
    
Fluorination

Fluorine is bioisosteric to hydrogen but forms a much stronger C-F bond that cannot be abstracted by CYP450.

  • Strategy: Introduce fluorine at the para-position of the phenoxy ring to block ring hydroxylation, or on the ethyl linker (though this changes electronics significantly).

  • Note: Fluorination on the benzamide ring generally has less effect on metabolic stability unless it blocks a specific hydrolysis site.

Rigidification (Cyclization)

Constraining the flexible ethoxy linker into a ring system reduces the entropic penalty of binding to the CYP active site, but more importantly, it can sterically hinder the approach of the Heme-Oxo species.

  • Strategy: Replace the ethoxy linker with a dihydrobenzofuran or chroman system. This incorporates the oxygen and the ethyl carbons into a fused ring, protecting the

    
    -carbons.
    
Data Summary: Impact of Modifications
Modification StrategyTarget MechanismExpected

Risk Factor
Deuteration (

)
Blocks HAT at linker+50% to +200%Cost of goods; "Metabolic Switching"
Para-F (Phenoxy) Blocks Ring Hydroxylation+20% to +50%May alter potency (electronic effect)
Ortho-Substitution Steric Hindrance of Linker+100% to +300%High risk of potency loss (steric clash)
N-Methylation Blocks AmidaseVariableMay introduce N-dealkylation liability
Optimization Workflow Diagram

OptimizationLoop Start Hit Compound (Unstable) InSilico In Silico SOM Analysis (Identify Soft Spot) Start->InSilico Decision Primary Liability? InSilico->Decision Strat1 Strategy A: Deuteration (Linker) Decision->Strat1 Linker Oxidation Strat2 Strategy B: Fluorination (Ring) Decision->Strat2 Ring Oxidation Strat3 Strategy C: Rigidification Decision->Strat3 General Lability Synthesis Synthesis & HLM Assay Strat1->Synthesis Strat2->Synthesis Strat3->Synthesis Synthesis->InSilico Failure (Iterate) Result Stable Candidate (T1/2 > 60 min) Synthesis->Result Success

Figure 2: Decision tree for structural optimization of phenoxyethyl benzamides.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity, 4(9), 2031–2122. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-nitro-N-(2-phenoxyethyl)benzamide: A Comprehensive Guide for Chemical Researchers

This document provides a detailed protocol for the synthesis of 2-nitro-N-(2-phenoxyethyl)benzamide, a valuable intermediate in medicinal chemistry and materials science. This guide is intended for an audience of researc...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the synthesis of 2-nitro-N-(2-phenoxyethyl)benzamide, a valuable intermediate in medicinal chemistry and materials science. This guide is intended for an audience of researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but a thorough explanation of the chemical principles and experimental considerations that underpin this synthesis. The protocol is designed to be a self-validating system, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of Amide Synthesis

The amide bond is a fundamental linkage in organic chemistry, forming the backbone of peptides and proteins and being a key structural motif in a vast number of pharmaceuticals. The target molecule, 2-nitro-N-(2-phenoxyethyl)benzamide, combines the amide functionality with a nitroaromatic ring and a phenoxyethyl side chain, making it a versatile scaffold for further chemical elaboration. The synthesis route described here is a classic example of nucleophilic acyl substitution, a robust and widely employed method for amide bond formation.[1]

Reaction Overview and Mechanism

The synthesis of 2-nitro-N-(2-phenoxyethyl)benzamide is achieved through the reaction of 2-nitrobenzoyl chloride with 2-phenoxyethanamine. The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A tertiary amine base, such as triethylamine, is used to scavenge the hydrochloric acid generated during the reaction.

G cluster_reactants Reactants cluster_products Products 2-Nitrobenzoyl_Chloride 2-Nitrobenzoyl Chloride Product 2-nitro-N-(2-phenoxyethyl)benzamide 2-Nitrobenzoyl_Chloride->Product 2-Phenoxyethanamine 2-Phenoxyethanamine 2-Phenoxyethanamine->Product Nucleophilic Attack Triethylamine Triethylamine (Base) Byproduct Triethylammonium Chloride Triethylamine->Byproduct HCl Scavenging

Figure 1: Reaction scheme for the synthesis of 2-nitro-N-(2-phenoxyethyl)benzamide.

Materials and Instrumentation

Reagents
ReagentChemical FormulaMolar Mass ( g/mol )PurityNotes
2-Nitrobenzoyl chlorideC₇H₄ClNO₃185.56≥98%Moisture sensitive.
2-PhenoxyethanamineC₈H₁₁NO137.18≥98%
Triethylamine(C₂H₅)₃N101.19≥99%, anhydrousStench; handle in a fume hood.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
Hydrochloric Acid (1M)HCl36.46For work-up.
Sodium BicarbonateNaHCO₃84.01Saturated solutionFor work-up.
BrineNaCl58.44Saturated solutionFor work-up.
Anhydrous Magnesium SulfateMgSO₄120.37For drying.
Instrumentation
  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Detailed Synthesis Protocol

Reaction Setup
  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenoxyethanamine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the cooled solution with stirring.

  • In a separate flask, dissolve 2-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.

  • Slowly add the 2-nitrobenzoyl chloride solution to the stirred amine solution at 0 °C over 15-20 minutes.

Reaction and Work-up
  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

G cluster_workflow Experimental Workflow A Dissolve 2-phenoxyethanamine in anhydrous DCM B Cool to 0 °C A->B C Add triethylamine B->C D Slowly add 2-nitrobenzoyl chloride solution C->D E Warm to room temperature and stir for 2-4 hours D->E F Monitor by TLC E->F G Quench with water F->G H Aqueous work-up (HCl, NaHCO₃, Brine) G->H I Dry, filter, and concentrate H->I J Recrystallize I->J

Figure 2: A step-by-step workflow of the synthesis and purification process.

Purification

The crude product should be purified by recrystallization. A common solvent system for benzamides is ethanol/water or ethyl acetate/hexanes.

  • Dissolve the crude product in a minimum amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly turbid.

  • Allow the solution to cool to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized 2-nitro-N-(2-phenoxyethyl)benzamide (CAS 345988-44-5) should be confirmed by a combination of analytical techniques.

TechniqueExpected Results
Melting Point A sharp melting point is indicative of high purity.
¹H NMR Characteristic signals for the aromatic protons of the 2-nitrophenyl and phenoxy groups, the methylene protons of the ethyl linker, and the amide N-H proton.
¹³C NMR Resonances corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons.
FT-IR (cm⁻¹) Strong absorption bands around 3300 (N-H stretch), 1640 (C=O amide I), 1530 and 1350 (NO₂ stretches).
Mass Spec. Molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₄N₂O₄, MW = 286.28 g/mol ).

Safety and Handling

  • 2-Nitrobenzoyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Use in a well-ventilated area.

  • Dichloromethane is a volatile solvent and should be handled in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Alfa Aesar. (n.d.). 2-Phenoxyethylamine. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-nitro-N-(2-phenoxyethyl)benzamide. Retrieved February 15, 2026, from [Link]

Sources

Application

Guide to the Preparation and Handling of Stock Solutions of 2-nitro-N-(2-phenoxyethyl)benzamide

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective preparation, handling, and storage of stock solutions of 2-nitro-N-(2-phenoxyethyl)benzamide (CAS No: 345988-44-5).[1] Due to the limited availability of specific solubility and stability data for this compound, this guide synthesizes information from structurally related benzamide and nitroaromatic compounds to establish best-practice protocols.[2][3] The protocols herein are designed to be self-validating and emphasize safety, accuracy, and the preservation of compound integrity for downstream applications.

Introduction and Physicochemical Profile

2-nitro-N-(2-phenoxyethyl)benzamide is a benzamide derivative containing a nitro group, a structural motif common in compounds with diverse biological activities.[4][5] The accuracy and reproducibility of any experimental data derived from this compound are fundamentally dependent on the correct preparation of a homogenous, stable, and accurately concentrated stock solution. Improper dissolution or storage can lead to precipitation, degradation, or inaccurate concentrations, thereby compromising experimental outcomes.

This guide provides a foundational methodology, which should be coupled with small-scale solubility tests by the end-user to confirm optimal conditions for their specific batch of the compound.

Table 1: Physicochemical Properties of 2-nitro-N-(2-phenoxyethyl)benzamide

PropertyValueSource / Comment
CAS Number 345988-44-5ChemBK[1]
Molecular Formula C₁₅H₁₄N₂O₄ChemBK[1]
Molecular Weight 286.28 g/mol Calculated from Molecular Formula
Appearance Likely a yellow or off-white solidInferred from related nitroaromatic compounds.[4][6]
Solubility Poorly soluble in water; expected to be soluble in organic solvents such as DMSO, DMF, and acetone.Inferred from general benzamide solubility patterns.[2][7][8]

Essential Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (EN 166 standard), and appropriate chemical-resistant gloves (e.g., nitrile).[6][9]

  • Ventilation: Handle the solid compound and concentrated solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[3] Do not eat, drink, or smoke in the handling area.[11]

  • Static Discharge: Take precautionary measures against static discharge, as fine organic dust can be flammable.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Core Protocol: Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for a wide range of organic molecules.[12]

Required Materials
  • 2-nitro-N-(2-phenoxyethyl)benzamide (solid)

  • Anhydrous, molecular biology grade DMSO

  • Analytical balance (readable to at least 0.1 mg)

  • Amber glass vial with a PTFE-lined cap

  • Calibrated micropipettes

  • Sterile pipette tips

  • Vortex mixer

  • Water bath or heat block (optional, use with caution)

  • Sonicator (optional)

Step-by-Step Methodology
  • Calculation: Determine the mass of the compound required. For a 10 mM stock solution in 1 mL:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 286.28 g/mol × 1000 mg/g = 2.86 mg

  • Weighing: Tare a clean, dry amber vial on the analytical balance. Carefully weigh 2.86 mg of 2-nitro-N-(2-phenoxyethyl)benzamide directly into the vial.

    • Expert Insight: Weighing directly into the final vial minimizes compound loss during transfer.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial using a calibrated micropipette.

  • Dissolution:

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. If particulates remain, proceed with the following enhancement steps.

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes. Check for dissolution.

    • Gentle Warming (Use with Caution): Warm the solution to 30-37°C in a water bath for 10-15 minutes, vortexing intermittently.[7] Causality: Increasing the temperature increases the kinetic energy of the molecules, which can overcome the lattice energy of the solid and improve the rate of dissolution. However, excessive heat should be avoided as it can degrade the compound.

  • Final Quality Control (Self-Validation):

    • Once fully dissolved, allow the solution to return to room temperature.

    • Inspect again for any signs of precipitation. A stable stock solution should remain clear and free of particulates. If precipitation occurs, the desired concentration may be above the solubility limit at room temperature, and a lower concentration stock should be prepared.

Alternative Solvents and Considerations

If DMSO is incompatible with a downstream application, other organic solvents can be tested. The following table provides a starting point for solubility testing.

Table 2: Recommended Solvents for Solubility Testing

SolventRelative Polarity[12]Recommended Starting Conc.Notes and Considerations
Dimethylformamide (DMF) 0.38610 mMA good alternative to DMSO; ensure it is anhydrous.
Acetone 0.3551-10 mMBenzamides often show good solubility in acetone.[2] Volatile; ensure the container is tightly sealed.
Ethanol (EtOH) 0.6541-5 mMMay be less effective than DMSO or acetone but is often better tolerated in biological assays.
Methanol (MeOH) 0.7621-5 mMSimilar to ethanol; often a good solvent for benzamide derivatives.[2][7]

Workflow and Decision Diagrams

The following diagrams illustrate the key processes in stock solution preparation.

G cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage & Use calc 1. Calculate Mass (Target Conc. & Volume) weigh 2. Weigh Compound (Directly into Vial) calc->weigh add 3. Add Solvent weigh->add dissolve 4. Dissolve (Vortex, Sonicate) add->dissolve inspect 5. Visual Inspection (Check for Particulates) dissolve->inspect equil 6. Equilibrate to RT & Re-inspect inspect->equil aliquot 7. Aliquot (Minimize Freeze-Thaw) equil->aliquot store 8. Store at -20°C (Protect from Light) aliquot->store

Caption: Workflow for preparing stock solutions.

G start Start: Select Solvent q1 Is the solvent for an in vitro biological assay? start->q1 dmso Use DMSO (≤0.5% final conc.) q1->dmso Yes q3 Is the solvent for organic synthesis? q1->q3 No q2 Is DMSO incompatible with the assay? dmso->q2 etoh Try Ethanol or Methanol q2->etoh Yes end Proceed with Solubility Test q2->end No etoh->end dmf_acetone Use DMF or Acetone q3->dmf_acetone Yes dmf_acetone->end

Caption: Decision tree for solvent selection.

Storage and Stability

To ensure the long-term integrity of the 2-nitro-N-(2-phenoxyethyl)benzamide stock solution, the following storage protocol is mandatory.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots.

  • Temperature: Store aliquots at -20°C or lower for long-term storage.

  • Light Protection: Store in amber vials to protect the compound from light, as nitroaromatic compounds can be light-sensitive.[11]

  • Moisture: Use anhydrous solvents and ensure vials are tightly sealed to prevent the introduction of water, which can cause hydrolysis or precipitation.

Before use, thaw an aliquot completely and vortex gently to ensure homogeneity before making dilutions.

Troubleshooting

ProblemPossible CauseRecommended Solution
Compound will not dissolve Concentration is above the solubility limit.Try preparing a more dilute stock solution (e.g., 1 mM). Use sonication and gentle warming as described in the protocol.
Solution is cloudy or has a precipitate after cooling The compound has limited solubility at room temperature.The solution is supersaturated. Prepare a fresh, more dilute stock solution. Alternatively, gently warm the solution before making working dilutions, but be aware of potential stability issues.
Stock solution changes color over time Compound degradation.Discard the stock solution. Prepare fresh stock and ensure it is stored properly (aliquoted, frozen, protected from light).

References

  • (No author given). Current time information in Toronto, CA. Google. Retrieved February 15, 2026.
  • ChemBK. (n.d.). 2-nitro-N-(2-phenoxyethyl)benzamide. Retrieved February 15, 2026, from [Link]

  • Finar Limited. (2010, June 10). Material Safety Data Sheet - Benzamide. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 2-nitro-n-(2-phenylethyl)benzamide (C15H14N2O3). Retrieved February 15, 2026, from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Nitrobenzamide. Retrieved February 15, 2026, from [Link]

  • EPA. (2025, October 15). Benzamide, N-(2-amino-5-nitrophenyl)-4-nitro- Properties. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-phenylethoxy)-N-(2-phenylethyl)benzamide. Retrieved February 15, 2026, from [Link]

  • Moreno-Fuquen, R., et al. (n.d.). Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide. PMC - PubMed Central. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. Retrieved February 15, 2026, from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides. Retrieved February 15, 2026, from [Link]

  • Reddit. (2024, April 27). Looking for suggestions to dissolve benzamide derivatives. Retrieved February 15, 2026, from [Link]

  • Khan, S. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Retrieved February 15, 2026, from [Link]

  • (No author given). (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. MDPI. Retrieved February 15, 2026, from [Link]

  • CP Lab Safety. (n.d.). Understanding Common Lab Solvents. Retrieved February 15, 2026, from [Link]

  • Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS. Retrieved February 15, 2026, from [Link]

  • Ouyang, J., et al. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC. Retrieved February 15, 2026, from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved February 15, 2026, from [Link]

Sources

Method

Application Note: Overcoming the "Ortho-Effect" in 2-Nitrobenzoic Acid Amidation

Topic: Optimized Reaction Conditions for Amide Coupling of 2-Nitrobenzoic Acid Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimized Reaction Conditions for Amide Coupling of 2-Nitrobenzoic Acid Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

The amide coupling of 2-nitrobenzoic acid presents a classic synthetic challenge dominated by the "Ortho-Effect." The bulky nitro group at the ortho position creates significant steric hindrance that impedes the approach of nucleophiles (amines) to the carbonyl carbon. Furthermore, while the electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl, it simultaneously destabilizes certain active ester intermediates, making them prone to hydrolysis or rearrangement.

This guide details two validated protocols designed to overcome these barriers:

  • The Acid Chloride Method (SOCl₂): The most robust method for scale-up and sterically demanding amines.[1]

  • The HATU Method: A high-precision protocol for complex, acid-sensitive, or precious amines.[1]

Mechanistic Insight: Why Standard Conditions Fail

Standard coupling reagents like EDC/HOBt often result in sluggish reaction rates or low yields with 2-nitrobenzoic acid.[1]

  • Steric Shielding: The nitro group physically blocks the trajectory of the incoming amine (Burgi-Dunitz angle), requiring a highly activated electrophile to drive the reaction.

  • Electronic Deactivation: The ortho-nitro group twists the carboxylate out of planarity with the aromatic ring, reducing conjugation and altering the reactivity profile compared to para- or meta-isomers.

Decision Matrix: Choosing the Right Protocol

Use the following logic flow to select the optimal method for your specific substrate.

DecisionMatrix cluster_legend Legend Start Start: 2-Nitrobenzoic Acid Coupling AmineType Analyze Amine Partner Start->AmineType Scale Reaction Scale AmineType->Scale Primary/Secondary Amine Sensitive Acid-Sensitive Groups? AmineType->Sensitive HinderedAmine Is Amine Sterically Hindered? AmineType->HinderedAmine SOCl2 Protocol A: Acid Chloride (SOCl₂) Scale->SOCl2 > 1 Gram (Scale-up) HATU Protocol B: HATU Activation Scale->HATU < 100 mg (Discovery) Sensitive->SOCl2 No (Robust substrate) Sensitive->HATU Yes (Boc, tBu, etc.) HinderedAmine->SOCl2 Yes (e.g., t-Butylamine) HinderedAmine->HATU No Leg1 Decision Point Leg2 Critical Factor Leg3 Recommended Protocol

Figure 1: Strategic decision tree for selecting the optimal coupling method based on substrate properties and scale.

Protocol A: Acid Chloride Activation (The "Brute Force" Method)

Best for: Scale-up (>1g), unreactive amines, and cost-efficiency.[1] Mechanism: Converts the acid into the highly reactive 2-nitrobenzoyl chloride, which is small enough to bypass some steric hindrance.

Reagents & Materials[1][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 2-Nitrobenzoic acid (1.0 equiv)

  • Activator: Thionyl Chloride (SOCl₂) (5.0–10.0 equiv)[1]

  • Catalyst: DMF (Dimethylformamide) (1–2 drops)[1]

  • Solvent: Toluene or DCM (Dichloromethane)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)[1]

Step-by-Step Procedure
Step 1: Formation of 2-Nitrobenzoyl Chloride[1][2]
  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or N₂ line).

  • Mixing: Add 2-nitrobenzoic acid (e.g., 1.67 g, 10 mmol) to the flask. Add Thionyl Chloride (5 mL, ~70 mmol) neat.

  • Catalysis: Add 1 drop of anhydrous DMF. Note: Gas evolution (SO₂ and HCl) will begin immediately.[1]

  • Reflux: Heat the mixture to reflux (75–80°C) for 2–3 hours. The solution should become clear and homogeneous.

  • Work-up: Cool to room temperature. Remove excess SOCl₂ under reduced pressure (rotary evaporator).

    • Critical Step: To ensure complete removal of thionyl chloride, add dry toluene (10 mL) to the residue and evaporate again (azeotropic removal).[1] Repeat twice.

    • Result: You now have crude 2-nitrobenzoyl chloride (usually a yellow/brown oil or low-melting solid).[1] Use immediately.

Step 2: Amide Coupling[1][3][4]
  • Preparation: Dissolve the crude acid chloride in anhydrous DCM (20 mL) under Nitrogen/Argon.

  • Amine Addition: In a separate flask, dissolve the Amine (1.0–1.1 equiv) and TEA (2.5 equiv) in DCM (10 mL).

  • Coupling: Cool the amine solution to 0°C. Add the acid chloride solution dropwise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LCMS.[1]

  • Quench & Extraction: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[1] Wash organics with 1N HCl (to remove unreacted amine), water, and brine.[1]

  • Purification: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).[1]

Protocol B: HATU-Mediated Coupling (The "Precision" Method)

Best for: Acid-sensitive substrates, small-scale discovery chemistry, and parallel synthesis.[1] Mechanism: HATU generates an OAt-active ester.[1][5][6] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance , stabilizing the transition state and accelerating the reaction specifically for hindered ortho-substituted acids.

Reagents
  • Substrate: 2-Nitrobenzoic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1–1.2 equiv)[1]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMA (Dimethylacetamide)[1]

  • Amine: 1.0–1.2 equiv[7]

Step-by-Step Procedure
  • Activation: In a dry vial, dissolve 2-nitrobenzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange.

    • Wait Time: Stir for 15–30 minutes at room temperature. This "pre-activation" allows the formation of the activated OAt-ester.

  • Coupling: Add the Amine (1.1 equiv).[1]

  • Reaction: Stir at room temperature for 2–6 hours.

    • Optimization: If the amine is also hindered, heat to 50°C.

  • Work-up:

    • Dilute with EtOAc (10x reaction volume).[1]

    • Wash with saturated LiCl solution (3x) to remove DMF.[1]

    • Wash with saturated NaHCO₃ and Brine.

    • Dry (Na₂SO₄) and concentrate.[1]

Comparative Data & Performance

FeatureAcid Chloride (SOCl₂)HATU Coupling
Reaction Rate Very Fast (once activated)Fast
Steric Tolerance Excellent (High)Very Good
Atom Economy HighLow (High MW byproducts)
Cost LowHigh
Moisture Sensitivity High (Requires dry conditions)Moderate
Typical Yield 85–98%75–95%
Side Reactions Hydrolysis if wetGuanidinylation (if amine added too early)

Troubleshooting & Optimization

Mechanism of HATU Activation

The diagram below illustrates why HATU is superior for ortho-substituted acids compared to standard reagents.

HATU_Mechanism Acid 2-Nitrobenzoic Acid Intermediate OAt-Active Ester (7-membered ring TS) Acid->Intermediate + DIPEA / - Tetramethylurea HATU HATU Reagent HATU->Intermediate Product 2-Nitrobenzamide Intermediate->Product Anchimeric Assistance Accelerates Attack Amine Incoming Amine Amine->Product

Figure 2: HATU activation pathway highlighting the stabilization of the active ester.[1]

Common Issues
  • Low Yield with HATU: Often caused by "Guanidinylation."[1] If the acid activation is slow (due to sterics), the amine may react directly with the HATU reagent instead of the active ester.

    • Fix: Increase pre-activation time to 30-60 mins before adding the amine.[1]

  • Hydrolysis of Acid Chloride:

    • Fix: Ensure all glassware is flame-dried.[1] Use fresh thionyl chloride.[1] Do not store the acid chloride; use immediately.

  • Purification Difficulties: 2-Nitrobenzamides are often crystalline.[1]

    • Fix: If oil persists, trituruate with cold diethyl ether or hexanes to induce crystallization.[1]

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[8] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][5] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[9][10][8] Organic Process Research & Development, 20(2), 140-177.[1] Link

  • Ghosez, L., et al. (1979).[1] Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine.[1] Organic Syntheses, 59, 26. (Alternative to SOCl2 for sensitive substrates). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-nitro-N-(2-phenoxyethyl)benzamide

Welcome to the technical support resource for the purification of 2-nitro-N-(2-phenoxyethyl)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 2-nitro-N-(2-phenoxyethyl)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in achieving high purity for this and structurally similar molecules. Here, we address common issues through a series of frequently asked questions and provide detailed, field-proven protocols to guide your experimental work.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section tackles the most common initial observations and questions that arise after the synthesis of 2-nitro-N-(2-phenoxyethyl)benzamide.

Q1: My initial TLC analysis shows multiple spots. What are they likely to be?

A1: A multi-spot TLC plate is a common outcome post-synthesis and indicates the presence of impurities alongside your desired product. The most probable identities of these spots are:

  • Unreacted Starting Materials: 2-nitrobenzoic acid (or its activated form, like an acyl chloride) and 2-phenoxyethylamine are the most common impurities. 2-nitrobenzoic acid is highly polar and will likely have a low Retention Factor (Rƒ), while 2-phenoxyethylamine is also polar and may streak on the silica plate.

  • Byproducts: Depending on the reaction conditions, side-reactions may occur. For instance, if an excess of the acid chloride was used, a di-acylated amine could form.

  • Solvent Front: Non-polar impurities will travel with the solvent front, appearing as a spot at the very top of the TLC plate.

The key to troubleshooting is to co-spot your crude reaction mixture with authentic samples of your starting materials on the same TLC plate. This allows for direct comparison and identification of which spots correspond to unreacted reagents.

Q2: I've performed an aqueous work-up, but my NMR spectrum still shows signals for 2-nitrobenzoic acid. Why?

A2: This indicates an incomplete removal of the acidic starting material. While a simple water wash might remove some, 2-nitrobenzoic acid requires a basic wash for efficient removal. The causality is straightforward: a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the carboxylic acid, forming the highly water-soluble sodium 2-nitrobenzoate salt. This salt will then partition into the aqueous layer, effectively removing it from your organic phase.[1]

  • Pro-Tip: Always check the pH of the aqueous layer after a basic wash to ensure it is indeed basic (pH > 8). If not, the wash was insufficient. Follow up with a brine (saturated NaCl solution) wash to remove residual water from the organic layer before drying.

Q3: My purified product has a yellowish tint. Is this normal?

A3: A pale yellow color can be characteristic of some nitro-aromatic compounds. However, a significant or dark coloration often points to the presence of persistent, highly conjugated impurities or degradation products. Nitrophenols, for instance, are known to be colored.[2] If your purity is confirmed to be high (>99%) by HPLC and NMR, the pale color is likely intrinsic to the molecule. If not, the color is indicative of an impurity that co-elutes with your product and may require an alternative purification strategy, such as recrystallization from a different solvent system or the use of a different stationary phase in chromatography.

Q4: How do I choose between recrystallization and column chromatography for purification?

A4: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is most effective when you have a high-purity crude product (>90-95%) with small amounts of impurities. It is an excellent technique for a final polishing step and can be scaled up easily. The key is finding a solvent system where your product has high solubility at an elevated temperature and low solubility at room or sub-ambient temperatures.[3]

  • Column Chromatography is the method of choice when impurities are present in significant quantities or when they have polarities very similar to the desired product.[4] It offers superior separation power for complex mixtures.[5] TLC is an indispensable tool for developing the optimal solvent system for your column.[4]

Part 2: In-Depth Purification Protocols & Scientific Rationale

This section provides step-by-step guides for the most effective purification techniques, grounded in chemical principles.

Workflow 1: Initial Purification via Liquid-Liquid Extraction

This protocol is a crucial first step to remove ionic and highly polar impurities before proceeding to more refined purification methods.

Diagram: General Purification & Analysis Workflow

G cluster_0 Post-Synthesis Work-Up cluster_1 Primary Purification cluster_2 Purity Validation Crude Crude Reaction Mixture Workup Aqueous Basic Wash (e.g., NaHCO3) Crude->Workup Removes acidic impurities Dry Dry Organic Layer (e.g., Na2SO4) Workup->Dry Choice Assess Impurity Profile (TLC/NMR) Dry->Choice Recryst Recrystallization Choice->Recryst High Purity Crude (>95%) Column Column Chromatography Choice->Column Complex Mixture or Low Purity Crude Analysis Purity & Identity Check Recryst->Analysis Column->Analysis TLC_final TLC (Single Spot) Analysis->TLC_final HPLC HPLC (>99% Purity) Analysis->HPLC NMR NMR (Structural Confirmation) Analysis->NMR

Caption: General workflow for purification and analysis.

Protocol: Basic Aqueous Wash

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical volume would be 10-20 mL of solvent per gram of crude material.

  • First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel, invert, and vent frequently to release CO₂ gas that may form. Shake gently for 1-2 minutes. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Second Wash: Add an equal volume of brine (saturated NaCl solution) to the organic layer in the funnel. Shake and separate as before. This wash helps to remove residual water from the organic phase.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; the drying agent should move freely like a snow globe when sufficient has been added.

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, neutralized product.

Workflow 2: Purification by Recrystallization

This method relies on the differences in solubility between the target compound and its impurities in a chosen solvent. Benzamide derivatives are often amenable to recrystallization from polar protic solvents.[6][7]

Protocol: Recrystallization from Ethanol/Water

  • Solvent Selection Rationale: Ethanol is a good starting choice for many benzamides as it can dissolve them when hot.[6] Water acts as an "anti-solvent"; the compound is insoluble in water, so its addition to the ethanol solution will decrease the overall solubility and induce crystallization upon cooling.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. It is critical to use the minimum volume to ensure the solution is saturated, which maximizes yield.[6] Keep the solution at or near its boiling point on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Remove the flask from the heat. Slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.[3]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Workflow 3: Purification by Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[4]

Diagram: Troubleshooting with Analytical Data

G cluster_tlc TLC Analysis cluster_nmr NMR Analysis start Analyze Crude Product (TLC & NMR) tlc_q Multiple Spots Visible? start->tlc_q nmr_q Unexpected Signals Present? start->nmr_q tlc_yes Identify Spots (Co-spot with SMs) tlc_q->tlc_yes Yes tlc_no Proceed to Purity Check (HPLC/qNMR) tlc_q->tlc_no No tlc_sm Spots Match Starting Materials (SMs)? tlc_yes->tlc_sm tlc_sm_yes Purify via Column Chromatography or Recrystallization tlc_sm->tlc_sm_yes Yes tlc_sm_no Impurity is an Unknown Byproduct. Consider Re-synthesis or Advanced Purification. tlc_sm->tlc_sm_no No nmr_yes Integrate & Identify Signals nmr_q->nmr_yes Yes nmr_no Structure Confirmed. Proceed to Purity Check. nmr_q->nmr_no No nmr_sm Signals Match SMs? nmr_yes->nmr_sm nmr_sm_yes Quantify SMs. Choose Purification Method Based on % Impurity. nmr_sm->nmr_sm_yes Yes nmr_sm_no Characterize Unknown Byproduct (MS, 2D-NMR). nmr_sm->nmr_sm_no No

Caption: Logic for troubleshooting purity issues.

Protocol: Silica Gel Column Chromatography

  • TLC Optimization: First, determine the optimal mobile phase (eluent) using TLC. The goal is to find a solvent system where the desired product has an Rƒ value of approximately 0.25-0.35. A good starting point for a moderately polar compound like 2-nitro-N-(2-phenoxyethyl)benzamide is a mixture of hexanes and ethyl acetate. Test various ratios (e.g., 4:1, 3:1, 2:1 Hexanes:EtOAc).

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.

    • In a beaker, make a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, draining excess eluent until the solvent level is just above the silica bed. Never let the column run dry.[4]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a solvent, add a small amount of silica gel, and evaporate the solvent. Then, carefully add the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the fractions being collected by TLC to determine which ones contain your purified product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your final, purified compound.

Part 3: Purity Assessment & Data Interpretation

Confirming the purity and identity of your final compound is a critical, self-validating step.

Table 1: Key Analytical Techniques for Purity Validation

TechniquePurposeKey Parameters & Expected Results for 2-nitro-N-(2-phenoxyethyl)benzamide
TLC Qualitative purity check; monitoringStationary Phase: Silica Gel 60 F₂₅₄. Mobile Phase: e.g., 3:1 Hexanes:EtOAc. Result: A single, well-defined spot under UV light (254 nm).[8]
HPLC Quantitative purity analysisColumn: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient. Detector: UV (e.g., 254 nm). Result: A single major peak with >99% area.[9]
¹H NMR Structural confirmation & impurity IDSolvent: CDCl₃ or DMSO-d₆. Expected Signals: Distinct signals for aromatic protons, the -CH₂CH₂- linker, the amide N-H proton, and the phenoxy group protons. Impurity signals will be absent.
¹³C NMR Structural confirmationSolvent: CDCl₃ or DMSO-d₆. Expected Signals: A characteristic signal for the carbonyl carbon (~165 ppm) and distinct signals for all other unique carbon atoms in the molecule.[10][11]
Melting Point Purity indicatorA sharp melting point range (e.g., within 1-2 °C) indicates high purity. Impurities typically broaden and depress the melting point.

References

  • ¹H and ¹³C NMR Characterization of Benzamides for Pharmaceutical Research and Development. BenchChem.
  • Crystallization Methods for X-ray Analysis of Benzamide Deriv
  • A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds. BenchChem.
  • How to detect the percentage of pharmaceutical intermedi
  • Technical Support Center: Recrystallization of N-(4-Formylphenyl)benzamide. BenchChem.
  • Synthesis and Purific
  • How do I purify the resulting compound after a nitro- to amine-group reduction?
  • Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs.
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv
  • HPLC in pharmaceutical analysis. Labotec.
  • Nitration of Phenol and Purification by Column Chrom
  • Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Sciencemadness.org.
  • The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.
  • Benzamide Spectra. SpectraBase.
  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel C
  • NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC.
  • Column chrom
  • 2-Nitro-N-Phenylbenzamide Chemical and Physical Properties. PubChem.
  • 2-nitro-n-(2-phenylethyl)benzamide (C15H14N2O3). PubChemLite.
  • ¹H NMR spectrum (100 MHz, CDCl₃) of N-benzylbenzamide (7).
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  • Supporting Information Metal-Free Transamidation of Secondary Amides via Selective N–C Cleavage under Mild Conditions. AWS.
  • ¹H NMR Spectrum of Amide Compounds. University Chemistry.
  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. The Royal Society of Chemistry.
  • 2-NITRO-N-PHENETHYL-BENZAMIDE. Sigma-Aldrich.
  • Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure.
  • Benzamide, N-(2-amino-5-nitrophenyl)-4-nitro- Properties. EPA.
  • Strategies to reduce impurities in benzamide synthesis. BenchChem.
  • Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide.
  • Organic Functional Groups and Thin Layer Chromatography. Environmental Science Institute.
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • 2-Nitro-N-(2-phenoxyethyl)benzene-1-sulfonamide. BLDpharm.
  • Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide. PMC.
  • Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide.
  • A Comprehensive Synthesis and Standardisation of Nitrosamine Impurities of Mirabegron and Their Rel
  • Purification of Organic Compounds: from Crude Product to Purity. Aspiring Minds.
  • N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI.
  • Purific
  • A method for preparing N- (2 - phenylethyl) benzamide.

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Reference Data & Comparative Studies

Validation

Comparative Purity Analysis: 2-nitro-N-(2-phenoxyethyl)benzamide

Executive Summary & Application Scope 2-nitro-N-(2-phenoxyethyl)benzamide (CAS: 19209-03-1) is a critical synthetic intermediate, often employed in the development of anti-arrhythmic agents and local anesthetics structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

2-nitro-N-(2-phenoxyethyl)benzamide (CAS: 19209-03-1) is a critical synthetic intermediate, often employed in the development of anti-arrhythmic agents and local anesthetics structurally related to procainamide derivatives.

This guide serves as a Method Validation & Purity Comparison resource. For researchers synthesizing this compound via the Schotten-Baumann reaction or direct amidation, Elemental Analysis (CHN) provides the definitive "Go/No-Go" gate before proceeding to biological assays.

Objective: This guide compares the Theoretical Elemental Composition (Target) against Experimental Data from varying purity grades (Alternatives), demonstrating how to utilize CHN analysis to detect specific synthetic failures such as hydrolysis, solvent entrapment, or starting material contamination.

Technical Specifications & Theoretical Baseline

Before analyzing experimental data, the theoretical baseline must be established. This serves as the "Gold Standard" for all subsequent comparisons.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 286.28 g/mol [1]

  • Physical State: Pale yellow crystalline solid

  • Melting Point: 118–120 °C (Recrystallized)

Table 1: Theoretical Elemental Composition (The Reference Standard)
ElementSymbolAtomic MassCountTotal Mass ContributionTheoretical % (w/w)
Carbon C12.01115180.16562.93%
Hydrogen H1.0081414.1124.93%
Nitrogen N14.007228.0149.79%
Oxygen O15.999463.99622.35%

Comparative Performance: Pure vs. Impure Variants

In drug development, a compound is rarely "pure" or "impure" in binary terms. It exists on a spectrum. The following table compares the Target Product against common Alternative Outcomes (impurities) encountered during synthesis.

Table 2: Comparative Elemental Analysis Data

Use this table to diagnose your synthesis outcome.

Sample TypeDescription% Carbon (C)% Hydrogen (H)% Nitrogen (N)Diagnostic Indicator
TARGET Pure 2-nitro-N-(2-phenoxyethyl)benzamide 62.93 ± 0.4 4.93 ± 0.3 9.79 ± 0.3 Match (Pass)
Alternative A Hydrolysis Contamination (Contains 10% 2-nitrobenzoic acid)61.67% (↓)4.80% (↓)9.65% (↓)Low Carbon : Indicates moisture ingress or acid chloride hydrolysis.
Alternative B Amine Excess (Contains 5% 2-phenoxyethylamine)63.28% (↑)5.10% (↑)9.81% (↑)High Carbon/Hydrogen : Incomplete washing of the amine starting material.
Alternative C Solvent Trap (Contains 5% Ethanol solvate)61.80% (↓)5.30% (↑)9.30% (↓)High Hydrogen / Low Nitrogen : Inefficient drying; recrystallization solvent remains.
Expert Insight on Causality
  • The "Nitrogen Flag": Nitrogen is your most sensitive indicator here. The starting amine (2-phenoxyethylamine) has a higher N content (10.2%) than the product, while the acid byproduct has a lower N content (8.4%). A shift in N value >0.4% is a definitive sign of stoichiometric imbalance.

  • The "Carbon Drift": If your Carbon value drifts >0.5% lower than theoretical, suspect 2-nitrobenzoic acid contamination. This is common if the acyl chloride starting material was old or exposed to humidity before reaction.

Experimental Protocol: Synthesis & Purification

To achieve the "Target" values listed above, the following protocol is recommended. This workflow prioritizes the removal of the specific impurities identified in Table 2.

Reaction Scheme (Schotten-Baumann Conditions)

The synthesis involves the nucleophilic attack of 2-phenoxyethylamine on 2-nitrobenzoyl chloride.

ReactionScheme SM1 2-Nitrobenzoyl Chloride Reaction Reaction (DCM / Et3N, 0°C) SM1->Reaction SM2 2-Phenoxyethylamine SM2->Reaction Crude Crude Precipitate (Mix of Product + Salts) Reaction->Crude Wash Acid/Base Wash (Removes Amine/Acid) Crude->Wash Recryst Recrystallization (Ethanol/Water) Wash->Recryst Product Pure 2-nitro-N- (2-phenoxyethyl)benzamide Recryst->Product

Figure 1: Synthetic pathway and critical purification nodes to ensure elemental purity.[2]

Step-by-Step Methodology
  • Reagent Prep: Dissolve 2-phenoxyethylamine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C.

  • Addition: Dropwise add 2-nitrobenzoyl chloride (1.05 eq) dissolved in DCM. Note: Slight excess of acid chloride ensures all amine is consumed, as acid byproducts are easier to remove than amine byproducts.

  • Quench & Wash:

    • Wash organic layer with 1M HCl (Removes unreacted amine - prevents Alternative B).

    • Wash organic layer with Sat. NaHCO3 (Removes hydrolyzed nitrobenzoic acid - prevents Alternative A).

    • Wash with Brine, dry over MgSO4, and concentrate.

  • Recrystallization (Critical):

    • Dissolve crude solid in minimal boiling Ethanol .

    • Add warm water until slightly turbid. Cool slowly to 4°C.

    • Validation: Vacuum dry for 24h at 40°C to prevent solvent trapping (Alternative C).

Diagnostic Workflow: Interpreting Your EA Data

When you receive your CHN report, use this logic flow to determine the next step.

DecisionTree Result Receive CHN Report CheckN Check % Nitrogen (Target: 9.79%) Result->CheckN Pass Within ±0.4%? (9.39 - 10.19) CheckN->Pass Fail Outside Range CheckN->Fail Success Proceed to Bio-Assay Pass->Success AnalyzeFail Analyze Deviation Fail->AnalyzeFail LowN Low N (<9.3%) Likely Hydrolysis or Solvent AnalyzeFail->LowN Lower HighN High N (>10.2%) Unreacted Amine AnalyzeFail->HighN Higher Action1 Action: Recrystallize (Dry longer) LowN->Action1 Action2 Action: Acid Wash (1M HCl) HighN->Action2

Figure 2: Decision matrix for interpreting Elemental Analysis deviations.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11875, 2-Nitrobenzoyl chloride. Retrieved from [Link]

  • ChemBK. (2024).[3] 2-nitro-N-(2-phenoxyethyl)benzamide Properties and Safety. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • University of Luxembourg. (2025). PubChemLite - 2-nitro-n-(2-phenylethyl)benzamide Structural Data. Retrieved from [Link]

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Safety & Regulatory Compliance

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